(2S)-2-(3-sulfanylpropyl)pentanedioic acid
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Overview
Description
Novel, orally active glutamate carboxypeptidase II (GCP II) inhibitor
Scientific Research Applications
Antineoplastic Activity
A study by Dutta, Ray, and Nagarajan (2014) explored the antineoplastic activity of novel derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid. These compounds were tested against various human cell lines, including breast cancer, leukemia, ovarian cancer, and others. Certain derivatives exhibited significant antineoplastic activity both in vitro and in vivo, suggesting a potential application in cancer therapy (Dutta, Ray, & Nagarajan, 2014).
Gelation Properties
Alegre-Requena et al. (2020) studied the isosteric substitution of the amide group by a sulfonamide moiety in a known LMW gelator, leading to the creation of (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu). This compound demonstrated improved gelation abilities and higher thermal-mechanical stabilities compared to other isosteres, indicating its potential in various applications involving supramolecular gels (Alegre-Requena et al., 2020).
Inhibition of Glutamate Carboxypeptidase II
Majer et al. (2003) synthesized a series of 2-(thioalkyl)pentanedioic acids, which were evaluated as inhibitors of glutamate carboxypeptidase II (GCP II). These thiol-based compounds showed varying levels of inhibitory potency, contributing to the understanding of GCP II inhibition and potentially aiding in the development of treatments for conditions related to GCP II activity (Majer et al., 2003).
Atmospheric Chemistry
Jaoui et al. (2005) investigated polar organic compounds in atmospheric particulate matter, including derivatives of pentanedioic acid. These compounds, identified in both laboratory and field samples, are indicative of secondary organic aerosol from biogenic hydrocarbons, contributing to our understanding of atmospheric chemistry and aerosol formation (Jaoui et al., 2005).
Prostate Cancer Diagnostics
Graham et al. (2013) developed a fluorine-18 labeled derivative of 2-(phosphonomethyl)pentanedioic acid for use in PET studies to diagnose and stage prostate cancer. This compound, with improved analytical methods, has potential applications in prostate cancer diagnostics (Graham et al., 2013).
Properties
CAS No. |
848952-63-6 |
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Molecular Formula |
C8H14O4S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2S)-2-(3-sulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI Key |
FNLNSQHJKVQCBP-ZCFIWIBFSA-N |
Isomeric SMILES |
C(C[C@H](CCC(=O)O)C(=O)O)CS |
SMILES |
C(CC(CCC(=O)O)C(=O)O)CS |
Canonical SMILES |
C(CC(CCC(=O)O)C(=O)O)CS |
Synonyms |
2(S)-(3-Mercaptopropyl)pentanedioic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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